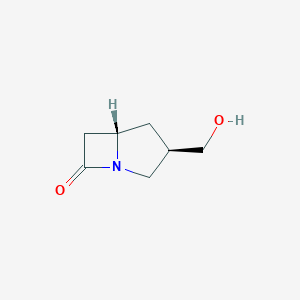

2-Hydroxymethyl-1-carbapenam

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

139748-18-8 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

(3R,5S)-3-(hydroxymethyl)-1-azabicyclo[3.2.0]heptan-7-one |

InChI |

InChI=1S/C7H11NO2/c9-4-5-1-6-2-7(10)8(6)3-5/h5-6,9H,1-4H2/t5-,6+/m1/s1 |

InChI Key |

KEPDSXDHKHNILW-RITPCOANSA-N |

SMILES |

C1C2CC(=O)N2CC1CO |

Isomeric SMILES |

C1[C@H]2CC(=O)N2C[C@@H]1CO |

Canonical SMILES |

C1C2CC(=O)N2CC1CO |

Synonyms |

2-Hydroxymethyl-1-carbapenam |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Preparation of 2 Hydroxymethyl 1 Carbapenam

Elucidating Retrosynthetic Pathways for the 2-Hydroxymethyl-1-carbapenam Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules. egrassbcollege.ac.inyoutube.comyoutube.com For this compound, the analysis begins by disconnecting the bicyclic carbapenam (B8450946) core. The primary disconnections often target the bond between the nitrogen atom and the carbonyl carbon of the β-lactam ring, and the bond forming the five-membered pyrrolidine (B122466) ring.

A common retrosynthetic approach involves breaking the N1-C5 and C2-C3 bonds of the carbapenam ring. This leads back to a substituted pyrrolidine precursor, which can be further simplified to acyclic starting materials. Another key disconnection is at the C2-C(hydroxymethyl) bond, suggesting a late-stage introduction of the hydroxymethyl group, or carrying it through the synthesis from a suitable chiral precursor. For instance, a synthetic plan might involve the cyclization of a precursor already containing the hydroxymethyl moiety. rsc.org

The choice of disconnection is heavily influenced by the desired stereochemistry at the C2 and C5 positions. The analysis must consider how to establish the correct relative and absolute stereochemistry of these centers during the forward synthesis. This often involves the use of chiral pool starting materials or asymmetric reactions.

Enantioselective Synthesis Strategies for this compound

The biological activity of carbapenems is highly dependent on their stereochemistry. Therefore, developing enantioselective syntheses of the this compound core is of paramount importance. These strategies aim to control the formation of chiral centers to yield a single, desired enantiomer. rsc.orgresearchgate.netorganic-chemistry.org

Asymmetric Induction in Key Intermediates

Asymmetric induction is the preferential formation of one enantiomer or diastereoisomer over another in a chemical reaction. wikipedia.org In the synthesis of this compound, this can be achieved by using a chiral auxiliary, a chiral reagent, or a chiral catalyst. wikipedia.orgmdpi.com

One strategy involves the use of chiral starting materials derived from the "chiral pool," such as amino acids or carbohydrates. mdpi.com For example, a chiral α-amino acid can be used to set the stereochemistry of a key intermediate, which is then carried through the synthetic sequence. The inherent chirality of the starting material directs the stereochemical outcome of subsequent reactions. mdpi.com

Catalytic asymmetric reactions are also widely employed. For instance, an asymmetric hydrogenation or a metal-catalyzed allylation can be used to create a chiral center with high enantioselectivity. rsc.orgnih.gov The choice of catalyst and reaction conditions is crucial for achieving high levels of stereocontrol.

| Asymmetric Strategy | Description | Key Features |

| Chiral Pool Synthesis | Utilizes readily available, enantiomerically pure natural products (e.g., amino acids, carbohydrates) as starting materials. mdpi.com | The stereochemistry is built-in from the start. |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereoselective formation of a new chiral center. wikipedia.org | The auxiliary is removed after the desired transformation. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. nih.gov | Highly efficient and atom-economical. |

Stereocontrolled Cyclization Approaches

The formation of the bicyclic carbapenam ring system is a critical step in the synthesis. Stereocontrolled cyclization reactions are employed to ensure that the newly formed ring has the correct three-dimensional arrangement. researchgate.netcsic.es

An intramolecular Wittig-type cyclization via an oxalimide intermediate is a common and effective method for constructing the carbapenam ring. researchgate.net This reaction proceeds with a high degree of stereocontrol, often dictated by the existing stereocenters in the acyclic precursor. Another approach involves the PIFA-initiated oxidative cyclization of appropriately substituted precursors, which can lead to the formation of the pyrrolidine ring with a hydroxymethyl group. beilstein-journals.org

The stereochemical outcome of these cyclizations is often influenced by the reaction conditions, including the choice of solvent, temperature, and any additives. Careful optimization of these parameters is necessary to achieve the desired diastereoselectivity.

Divergent Synthetic Routes to the Carbapenam Ring System

Several distinct synthetic routes have been developed to access the carbapenam ring system, offering flexibility in terms of starting materials and the introduction of various substituents.

β-Lactam Ring Formation via β-Amino Acid Precursors

A fundamental approach to constructing the carbapenam skeleton involves the formation of the β-lactam ring from a β-amino acid precursor. nih.govresearchgate.net This process often involves the activation of the carboxylic acid group, followed by an intramolecular nucleophilic attack by the amino group to close the four-membered ring. pnas.org Enzymes such as β-lactam synthetase can catalyze this ring formation in biosynthetic pathways, often using ATP to activate the carboxylate. researchgate.netpnas.org

In chemical synthesis, various coupling reagents can be used to facilitate this cyclization. The stereochemistry of the β-amino acid precursor directly translates to the stereochemistry of the resulting β-lactam.

Metal-Mediated and Organometallic Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become powerful tools in the synthesis of complex molecules, including carbapenems. nih.govnptel.ac.inthieme-connect.de These reactions allow for the efficient formation of carbon-carbon bonds under mild conditions. acs.org

For instance, a palladium-catalyzed cross-coupling reaction can be used to introduce the side chain at the C2 position of the carbapenem (B1253116) ring. nih.gov A notable example is the Stille coupling, which has been utilized in the synthesis of anti-MRSA carbapenems by coupling an enol triflate with an amino-substituted sp3 carbon using a stannatrane reagent. acs.org This allows for the introduction of a complete side chain in a single step. acs.org Other metal-mediated reactions, such as those involving rhodium, can also be employed for enantioselective bond formation. organic-chemistry.org

The general catalytic cycle for these cross-coupling reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govacs.org

| Reaction Step | Description |

| Oxidative Addition | The metal catalyst inserts into the carbon-halide or carbon-triflate bond of the electrophile. acs.org |

| Transmetalation | The organic group from the organometallic nucleophile is transferred to the metal catalyst. acs.org |

| Reductive Elimination | The two organic groups on the metal catalyst couple, forming a new carbon-carbon bond and regenerating the catalyst. acs.org |

Multi-Component and One-Pot Synthetic Procedures

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduction of waste by combining multiple reaction steps into a single operation without isolating intermediates. While specific multi-component reactions for the direct synthesis of this compound are not extensively detailed in the provided results, the principles of MCRs are widely applied in heterocyclic chemistry and could be adapted. For instance, a novel one-pot synthesis of 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carboxamide derivatives has been described using an aromatic diamine, a ketone, an isocyanide, and water, showcasing the power of this approach for creating complex heterocyclic structures. nih.gov

One-pot procedures have been successfully employed in the synthesis of carbapenem precursors. For example, a three-step one-pot sequence involving the protection of the C-8 hydroxyl group has been used to introduce aryl substituents at the C-2 position of a carbapenem. nih.gov Similarly, a one-pot tin(II) chloride-mediated reduction and subsequent Boc protection have been utilized in the synthesis of a protected β-aspartate, a potential precursor for carbapenem synthesis. researchgate.net These examples highlight the potential for developing streamlined, one-pot procedures for the synthesis of this compound.

A notable example in carbapenem chemistry involves an organocatalyzed domino-reaction on the carbapenem core structure. Depending on the amount of the proline catalyst used, different rearranged products, such as diazabicyclo[4.2.1]nonane analogues or 1,4-diazepin-5-ones, can be formed from the same starting carbapenem. researchgate.net This demonstrates the potential of one-pot transformations to generate diverse molecular scaffolds from a common precursor.

Table 1: Examples of Multi-Component and One-Pot Reactions in Heterocyclic Synthesis

| Reaction Type | Reactants | Product | Key Features |

| Benzodiazepine Synthesis | Aromatic diamine, ketone, isocyanide, water | Tetrahydro-1,5-benzodiazepine-2-carboxamide | One-pot, high yield, ambient temperature. nih.gov |

| Carbapenem C-2 Arylation | Carbapenem triflate, arylboronic acid | 2-Aryl-carbapenem | Three-step, one-pot Suzuki coupling. nih.gov |

| Carbapenem Rearrangement | Carbapenem, imine, (S)-proline | 1,4-Diazepin-5-one | Organocatalyzed domino reaction, high diastereoselectivity. researchgate.net |

Application of Crotyl Halides and Zinc Dust Methodologies

The use of crotyl halides and zinc dust, characteristic of the Reformatsky reaction and its variants, provides a powerful tool for carbon-carbon bond formation in organic synthesis. This methodology has been specifically applied to the synthesis of 2-hydroxymethyl carbapenems, which serve as key intermediates for further functionalization. researchgate.netresearchgate.net The reaction of a β-lactam-containing substrate with an appropriate crotyl halide in the presence of activated zinc dust can lead to the introduction of the desired hydroxymethyl precursor at the C-2 position.

This approach offers a direct route to the this compound scaffold, which can then be elaborated into a variety of carbapenem antibiotics. The stereochemical outcome of such reactions is a critical aspect, and modern asymmetric variations of these reactions are continually being developed to control the chirality of the newly formed stereocenters.

Protective Group Strategies in this compound Synthesis

The synthesis of complex molecules like this compound relies heavily on the strategic use of protecting groups to mask reactive functional groups and ensure chemoselectivity. researchgate.net In carbapenem synthesis, the hydroxyl and amine functionalities often require protection to prevent unwanted side reactions during the construction of the bicyclic core and subsequent functionalization. nih.gov

Commonly used protecting groups for alcohols in carbapenem synthesis include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS), which can be selectively removed under specific conditions. researchgate.net For amines, the tert-butyloxycarbonyl (Boc) group is frequently employed due to its stability under a range of reaction conditions and its facile removal with acid. researchgate.netgoogle.com

The choice of protecting groups must be carefully considered to ensure they are orthogonal, meaning they can be removed selectively without affecting other protecting groups or the integrity of the carbapenem core. For example, the synthesis of a 1β-methylcarbapenem utilized a Dieckmann reaction, where careful selection of protecting groups was essential for the successful cyclization. researchgate.net The development of new protecting groups and deprotection strategies continues to broaden the synthetic possibilities for creating novel carbapenem derivatives. researchgate.net

Table 2: Common Protecting Groups in Carbapenem Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Alcohol | tert-Butyldimethylsilyl | TBDMS | Fluoride ion (e.g., TBAF), acid |

| Alcohol | tert-Butyldiphenylsilyl | TBDPS | Fluoride ion, acid |

| Amine | tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) google.com |

| Carboxylic Acid | p-Nitrobenzyl | PNB | Hydrogenolysis |

Biosynthetic Principles Informing Carbapenem Scaffold Assembly (General Context)

Nature provides a blueprint for the construction of the carbapenem scaffold through intricate biosynthetic pathways. nih.govnih.gov Unlike the well-known biosynthesis of penicillins and cephalosporins from a tripeptide precursor, the carbapenem core is assembled through a distinct route. nih.govasm.org The simplest carbapenems are derived from glutamate, acetate (B1210297), and pyruvate. The biosynthesis of (5R)-carbapen-2-em-3-carboxylic acid, the simplest carbapenem, requires only three enzymes: CarA, CarB, and CarC. nih.gov

The study of these biosynthetic pathways offers valuable insights for the development of chemoenzymatic and biomimetic synthetic strategies. By understanding the enzymatic machinery responsible for constructing the bicyclic β-lactam system, chemists can design novel catalysts and synthetic routes that mimic nature's efficiency and stereoselectivity. acs.org

Enzymatic Catalysis in Bicyclic β-Lactam Formation

The key step in carbapenem biosynthesis is the formation of the strained bicyclic β-lactam ring. nih.gov This transformation is catalyzed by a β-lactam synthetase, an ATP/Mg2+-dependent enzyme. pnas.org In the biosynthesis of the simple carbapenem, (5R)-carbapen-2-em-3-carboxylic acid, the enzyme CarA, a carbapenam synthetase, catalyzes the formation of the β-lactam ring. nih.gov This enzyme couples the adenylation of the substrate with the intramolecular cyclization to form the bicyclic carbapenam core. nih.gov

The mechanism of these β-lactam synthetases is functionally the reverse of the reaction catalyzed by β-lactamases, the enzymes responsible for antibiotic resistance. pnas.org Understanding the catalytic mechanism of these synthetases at a molecular level is crucial for harnessing their potential in biocatalytic applications and for the development of novel antibiotics that can evade resistance mechanisms. researchgate.net

Characterization of Biosynthetic Enzymes and Pathways

Significant progress has been made in identifying and characterizing the genes and enzymes involved in carbapenem biosynthesis. asm.org The biosynthetic gene clusters for carbapenems have been identified in various bacteria, including Pectobacterium carotovorum and Streptomyces cattleya. nih.govnih.gov These clusters encode the enzymes responsible for the entire biosynthetic pathway, from the initial precursor molecules to the final carbapenem product. kegg.jp

The key enzymes in the biosynthesis of the simplest carbapenem include:

CarB (Carboxymethylproline synthase): An unusual carbon-carbon bond-forming enzyme that belongs to the crotonase superfamily. It catalyzes the formation of (2S,5S)-trans-carboxymethylproline. researchgate.netkegg.jp

CarA (Carbapenam synthetase): A β-lactam synthetase that catalyzes the ATP-dependent formation of the bicyclic carbapenam ring. nih.govresearchgate.net

CarC (Carbapenem synthase): A non-heme iron α-ketoglutarate-dependent oxygenase that introduces the double bond and mediates the stereoinversion at the C-5 position to form the final carbapenem. nih.govacs.org

The characterization of these enzymes has been achieved through a combination of genetic studies, protein expression and purification, and in vitro enzymatic assays. nih.govasm.orgacs.org

Table 3: Key Enzymes in the Biosynthesis of (5R)-Carbapen-2-em-3-carboxylic acid

| Enzyme | Abbreviation | Function | Enzyme Class |

| Carboxymethylproline synthase | CarB | C-C bond formation | Crotonase superfamily researchgate.netkegg.jp |

| Carbapenam synthetase | CarA | β-lactam ring formation | β-Lactam synthetase nih.govresearchgate.net |

| Carbapenem synthase | CarC | Desaturation and stereoinversion | Non-heme iron, α-ketoglutarate-dependent oxygenase nih.govacs.org |

Mechanistic Investigations of Stereochemical Control in Natural Product Synthesis

The stereochemistry of the carbapenem core is critical for its biological activity. nih.gov Nature achieves exquisite stereochemical control through the precise positioning of substrates within the enzyme active site. Mechanistic studies of the biosynthetic enzymes have provided valuable insights into how this stereocontrol is achieved.

For instance, the enzyme CarC catalyzes the stereoinversion of the (3S,5S)-carbapenam carboxylic acid to the (5R)-carbapenem. acs.org This is a remarkable transformation for a non-heme iron oxygenase. It is proposed that the loss of the bridgehead hydrogen from the (3S,5S)-carbapenam is coupled to the reduction of dioxygen, driving the formation of the higher-energy epimeric product. acs.org

In the biosynthesis of more complex carbapenems like thienamycin (B194209), cobalamin-dependent radical S-adenosylmethionine (rSAM) methylases, such as TokK and ThnK, catalyze stereospecific methylations at the C6 position. researchgate.net These enzymes selectively abstract a specific hydrogen atom and transfer a methyl group to the opposite face of the substrate, resulting in an inversion of configuration at C6. researchgate.net These detailed mechanistic studies provide a foundation for engineering these enzymes to produce novel carbapenem derivatives with altered stereochemistry and potentially improved biological properties. researchgate.net

Derivatization and Analog Development: Expanding the Chemical Space of 2 Hydroxymethyl 1 Carbapenam

Chemical Modifications at the C-2 Hydroxymethyl Moiety

The C-2 position of the carbapenem (B1253116) core is a primary site for introducing diverse side chains to modulate biological activity. nih.gov The 2-hydroxymethyl group serves as a versatile handle for these modifications.

Synthesis of 2-Heteroaromatic-thiomethyl Derivatives

A significant advancement in carbapenem chemistry has been the introduction of heteroaromatic-thiomethyl groups at the C-2 position. kisti.re.krnii.ac.jp This class of derivatives has shown considerable promise. The synthesis typically involves the conversion of the 2-hydroxymethyl group to a suitable leaving group, such as a halide, which is then displaced by a heteroaromatic thiol. jst.go.jp This approach has led to the creation of a wide array of analogs with varied heterocyclic systems, including those that are racemic and optically active. nii.ac.jpnii.ac.jp

Elaboration to 2-Carbamoyloxymethyl Analogs

Another fruitful avenue of derivatization has been the synthesis of 2-carbamoyloxymethyl analogs. jst.go.jp These compounds are prepared from the 2-hydroxymethyl intermediate and have demonstrated notable antibacterial activity. The structural diversity within this class allows for the fine-tuning of properties such as stability and spectrum of activity.

Introduction of Quaternary Heteroaromatic-thiomethyl Functionalities

Building upon the 2-heteroaromatic-thiomethyl scaffold, the introduction of quaternary heteroaromatic-thiomethyl groups has yielded potent antibacterial agents. jst.go.jpnih.govresearchgate.net These derivatives, synthesized from 2-hydroxymethyl or 2-chloromethyl carbapenem intermediates, often exhibit a broad spectrum of activity. jst.go.jpnih.govnih.gov Notably, 4-pyridiniothiomethyl derivatives have demonstrated excellent antibacterial properties and significant in vivo efficacy. jst.go.jpnih.govresearchgate.net

Table 1: Examples of C-2 Position Modifications of 1-Methylcarbapenems and their Impact

| C-2 Substituent Type | Key Intermediate | Resulting Derivative Class | Notable Findings | Reference |

| Heteroaromatic-thiomethyl | 2-Hydroxymethyl-1-methylcarbapenem | 2-Heteroaromatic-thiomethyl-1-methylcarbapenems | Synthesis of various analogs with antibacterial activity. | jst.go.jp |

| Carbamoyloxymethyl | 2-Hydroxymethyl-1-methylcarbapenem | 2-Carbamoyloxymethyl-1-methylcarbapenems | Demonstrated antibacterial activity. | jst.go.jp |

| Quaternary Heteroaromatic-thiomethyl | 2-Hydroxymethyl or 2-Chloromethyl-1-methylcarbapenem | 1β-Methyl-2-(quaternary heteroaromatic-thiomethyl)carbapenems | 4-Pyridiniothiomethyl derivatives showed high antibacterial activity and in vivo efficacy. | jst.go.jpnih.govresearchgate.net |

Stereochemical Considerations and Substituent Effects at the C-1 Position (e.g., 1-Methylcarbapenems)

The introduction of a methyl group at the C-1 position of the carbapenem nucleus has profound effects on the compound's properties. The stereochemistry of this substituent is crucial, with the 1β-methyl configuration being particularly advantageous. clockss.org This modification significantly enhances the stability of the carbapenem against hydrolysis by human renal dehydropeptidase-I (DHP-I), a key metabolic enzyme that can inactivate many carbapenems. nih.govclockss.orgasm.orgnih.gov For instance, meropenem (B701), which possesses a 1β-methyl group, is four times more resistant to human DHP-I than imipenem (B608078), which lacks this feature. asm.orgnih.gov

The 1β-methyl group does not negatively impact the broad-spectrum antibacterial activity that is characteristic of carbapenems. clockss.org In fact, studies comparing 1β-methylcarbapenem derivatives to their 1H-carbapenem counterparts have shown that the methylated compounds often exhibit superior antibacterial activity. jst.go.jp The development of stereoselective synthetic routes to produce key intermediates for 1β-methylcarbapenems has been a critical area of research, enabling the efficient production of these more stable and potent antibiotics. researchgate.net

Exploration of 2-Arylcarbapenem Series and Structure-Activity Relationship (SAR) Contributions

The synthesis and evaluation of 2-arylcarbapenems have provided valuable insights into the structure-activity relationships (SAR) of this class of antibiotics. acs.orgacs.orgnih.gov By systematically varying the aryl substituent at the C-2 position and studying the resulting impact on antibacterial potency and DHP-I susceptibility, researchers have been able to map out the structural requirements for optimal activity. nih.gov

The synthesis of these analogs often utilizes labile tert-butyldimethylsilyl esters of azetidinone intermediates, which serve as crucial synthons. nih.gov These can be converted to ylide pyridyl thio esters, versatile intermediates for preparing a wide range of 2-arylcarbapenems. nih.gov SAR studies in this series have been instrumental in guiding the design of new carbapenem candidates with improved pharmacological profiles. acs.orgacs.org

Development of Carbapenem Analogs with 2-Hydroxymethyl-1-carbapenam as a Synthetic Hub

The compound this compound and its derivatives, particularly the 1β-methylated versions, serve as pivotal intermediates or synthetic hubs for the creation of a multitude of carbapenem analogs. jst.go.jpnih.govresearchgate.net The versatility of the 2-hydroxymethyl group allows for its conversion into various other functionalities, providing access to a broad chemical space. For example, it can be readily transformed into a 2-chloromethyl group, which is another key intermediate for introducing C-2 side chains. jst.go.jp This synthetic flexibility has been exploited to generate novel carbapenems with diverse C-2 substituents, including those with C-C bonds instead of the more traditional C-S bonds, leading to slightly different antibacterial profiles. clockss.org Furthermore, the 2-hydroxymethyl functionality is a key feature in the development of carbapenems with modified C-6 substituents, further expanding the structural diversity and potential therapeutic applications of this important class of antibiotics. nih.gov

Targeted Synthesis of Anti-MRS Carbapenem L-786,392

A significant achievement in the derivatization of this compound is the synthesis of L-786,392, a carbapenem with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The synthesis of this complex molecule relies on the use of a crystalline p-nitrobenzyl 2-hydroxymethyl carbapenem as a key intermediate. acs.orggoogle.co.ukresearchgate.net This intermediate facilitates the introduction of the intricate side chain responsible for the compound's anti-MRSA activity. researchgate.net

The synthetic route to L-786,392 involves several key steps. drugfuture.com One approach begins with the coupling of a protected 2-hydroxymethyl carbapenem with a naphthosultam derivative. researchgate.netdrugfuture.com The naphthosultam component itself is prepared through a multi-step sequence involving chlorosulfonylation, amidation, nitration, and reductive cyclization of 1-methylnaphthalene. drugfuture.com The resulting alcohol is then silylated. drugfuture.com

The core of the synthesis involves a Mitsunobu coupling reaction between the hydroxymethyl carbapenem and the protected sultam. drugfuture.com Subsequent desilylation and conversion of the resulting alcohol to a triflate allows for condensation with a dicationic side chain, ultimately yielding L-786,392 after deprotection steps. researchgate.netdrugfuture.com An alternative strategy utilizes a Suzuki-Miyaura cross-coupling reaction, highlighting the versatility of modern synthetic methods in accessing these complex structures. acs.org The design of L-786,392 is notable in that the side chain responsible for high-affinity binding to penicillin-binding proteins (PBPs) is expelled upon the opening of the β-lactam ring, a mechanism that retains antibacterial activity while potentially reducing immunogenicity. researchgate.net

Construction of Carba-Analogs of Clavam Antifungals

The this compound framework has also served as a template for the synthesis of carba-analogs of clavam antifungals. acs.orgjohnwoodgroup.com Clavams are a class of β-lactams that include clavulanic acid, a well-known β-lactamase inhibitor, and other members with antifungal and antibacterial properties. researchgate.net The synthesis of the carba-analog of a clavam antifungal, specifically (2R,5S)-2-hydroxymethyl-1-carbapenam, demonstrates the versatility of this scaffold in generating molecules with different biological targets. acs.orgjohnwoodgroup.com This enantiocontrolled synthesis provides access to a carbapenam (B8450946) structure that mimics the core of clavam natural products. acs.orgjohnwoodgroup.com

Research into C6 Hydroxymethyl-Substituted Carbapenems (e.g., MA-1-206)

A pivotal area of research has been the modification of the C6 substituent of the carbapenem nucleus. The substitution of the canonical C6-hydroxyethyl group with a hydroxymethyl group has led to the development of MA-1-206, a novel carbapenem with enhanced stability against certain carbapenemases. asm.orgnih.govgenscript.comresearchgate.net This modification is particularly effective against Acinetobacter baumannii strains that produce the OXA-23 carbapenem-hydrolyzing class D β-lactamase (CHDL), a major cause of antibiotic resistance. asm.orgnih.govgenscript.comresearchgate.net

MA-1-206 demonstrates greater potency than both meropenem and imipenem against A. baumannii producing not only OXA-23 but also OXA-24/40 and the class B metallo-β-lactamase VIM-2. asm.orgnih.govgenscript.comresearchgate.net Kinetic and mass spectrometry studies have shown that MA-1-206 acts as a reversible inhibitor of OXA-23. asm.orgnih.govgenscript.com Structural studies, including X-ray crystallography and molecular dynamics simulations, have revealed that the C6 hydroxymethyl group forms a crucial hydrogen bond with the carboxylated catalytic lysine (B10760008) residue in the active site of OXA-23, which impedes the deacylation step of the hydrolysis mechanism. asm.orgnih.govgenscript.comresearchgate.net This research provides a promising strategy for designing next-generation carbapenems that can overcome resistance mediated by CHDLs. asm.orgnih.govgenscript.comresearchgate.netosti.gov

Incorporation of Spiroacs.orgethz.chheptane Moieties at C-2

The in-vitro antibacterial activity of these compounds was evaluated against a panel of both Gram-positive and Gram-negative bacteria. nih.gov Notably, many of the synthesized compounds exhibited greater activity against Escherichia coli than the comparator drugs, meropenem and imipenem. nih.gov One derivative, featuring a hydroxyl group on the spiro acs.orgethz.chheptane moiety, demonstrated the most potent antibacterial activity within this series, highlighting the potential of this structural modification. nih.gov

Synthesis of Diverse Advanced Carbapenem Derivatives

The derivatization of the this compound scaffold has extended to a wide range of advanced carbapenem derivatives, showcasing the adaptability of this core structure. These derivatives include:

Tricyclic β-lactams: These compounds, which feature a bridged carbapenem or carbacephem nucleus, have shown significant antibacterial activity, including against carbapenem-resistant Enterobacterales (CREs). oup.comacs.orgnih.govresearchgate.netasm.org The synthesis of these complex structures often involves multi-step sequences to construct the additional ring system. oup.comacs.orgnih.gov

C-2 Alkenyl/Alkynyl Derivatives: The introduction of alkenyl and alkynyl groups at the C-2 position has been explored to modulate the electronic and steric properties of the side chain. researchgate.netjst.go.jprsc.orgcsic.esnih.gov These modifications can influence the antibacterial spectrum and potency of the resulting carbapenems. jst.go.jpnih.gov

C-2 Functionalized 1-β-methyl Derivatives: The 1β-methyl group is a common feature in modern carbapenems, providing stability against dehydropeptidase-I (DHP-I). clockss.orgresearchgate.netacs.org Extensive research has focused on the synthesis of 1β-methylcarbapenems with diverse functional groups at the C-2 position, including quaternary heteroaromatic-thiomethyl groups, to enhance antibacterial activity. jst.go.jpdoi.org

Heteroaryliumthio Derivatives: This class of carbapenems incorporates a heteroaryliumthio moiety at the C-2 position. researchgate.netresearchgate.netlookchem.comdrugfuture.comexaly.com The synthesis of these derivatives often involves the preparation of the corresponding thiol, which is then coupled to the carbapenem core. researchgate.netlookchem.com These compounds have been investigated for their broad-spectrum antibacterial activity. researchgate.netdrugfuture.com

N-imidoylpyrrolidinyl Derivatives: The synthesis of carbapenems bearing an N-imidoylpyrrolidinyl group at the C-2 position has yielded compounds with good activity against MRSA and Pseudomonas aeruginosa, while also maintaining stability towards DHP-I. kisti.re.krwhiterose.ac.uknih.govmolaid.comdrugfuture.com

Oxetane (B1205548) Derivatives: The incorporation of an oxetane ring into the C-2 side chain represents another strategy to introduce unique structural features. ethz.chresearchgate.netdntb.gov.uaacs.orglookchem.com The synthesis of these oxetane carbapenems has been reported, and their antibacterial profiles have been compared to other carbapenems. ethz.chresearchgate.netdntb.gov.ualookchem.com While some oxetane derivatives showed comparable or reduced activity against certain bacteria compared to imipenem, they exhibited high stability to DHP-I hydrolysis. researchgate.net

Mechanistic and Structural Studies Involving 2 Hydroxymethyl 1 Carbapenam Derivatives

Elucidating Molecular Interactions with β-Lactamases

The effectiveness of carbapenem (B1253116) antibiotics is threatened by the emergence of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive. acs.orgnih.gov Understanding the interactions between 2-hydroxymethyl-1-carbapenam derivatives and these enzymes is crucial for developing new, resistant therapies.

Kinetic studies are fundamental in characterizing the inhibitory potential of this compound derivatives against various β-lactamases. These analyses typically determine key parameters such as the inhibition constant (Ki) and the catalytic efficiency (kcat/Km) of the enzyme for the carbapenem.

A study on a C6 hydroxymethyl-substituted carbapenem, MA-1-206, revealed its potent inhibitory activity against OXA-23, a prevalent carbapenem-hydrolyzing class D β-lactamase (CHDL) in Acinetobacter baumannii. asm.orgasm.orgasm.org Kinetic analysis demonstrated that MA-1-206 acts as a reversible inhibitor of OXA-23 through a branched pathway. asm.orgnih.gov The acylation rate (k2) of MA-1-206 for OXA-23 was found to be significantly slower compared to traditional carbapenems like meropenem (B701) and imipenem (B608078). nih.gov This slow acylation contributes to the compound's stability against hydrolysis. nih.gov

Spectroscopic methods, such as mass spectrometry, are employed to analyze the products of the enzymatic reaction. nih.gov In the case of MA-1-206 and OXA-23, liquid chromatography/mass spectrometry (LC/MS) analysis showed that the compound was entirely converted to its hydrolyzed product, with no formation of a β-lactone intermediate, a pathway observed for some other carbapenems. nih.gov

The inhibitory activity of carbapenem derivatives can be quantified by determining their 50% inhibitory concentration (IC50). For instance, studies on J-110,441, a 1β-methylcarbapenem with a benzothienylthio moiety at the C-2 position, and its analogs demonstrated potent inhibitory activity against the IMP-1 metallo-β-lactamase. asm.org The IC50 values for these compounds were determined using a microassay system with nitrocefin (B1678963) as the substrate. asm.org

Table 1: Kinetic Parameters for the Interaction of Carbapenems with OXA-23 β-Lactamase

| Carbapenem | k2 (s⁻¹) | k3 (s⁻¹) | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |

|---|---|---|---|---|---|

| Meropenem | 140 ± 10 | 0.041 ± 0.001 | 180 ± 20 | 0.041 ± 0.001 | 0.00023 ± 0.00003 |

| Imipenem | 700 ± 100 | 0.021 ± 0.001 | 40 ± 10 | 0.021 ± 0.001 | 0.0005 ± 0.001 |

| MA-1-206 | 0.020 ± 0.001 | - | 30 ± 10 | - | - |

Data sourced from kinetic studies on the interaction of carbapenems with OXA-23 β-lactamase. asm.org

Structural biology techniques provide atomic-level insights into how this compound derivatives bind to and inhibit β-lactamases.

X-ray crystallography has been instrumental in determining the three-dimensional structures of β-lactamase-inhibitor complexes. For the OXA-23-MA-1-206 complex, crystallographic studies revealed that the C6 hydroxymethyl group of the carbapenem forms a crucial hydrogen bond with the carboxylated catalytic lysine (B10760008) residue of the enzyme. asm.orgasm.orgasm.org This interaction is believed to be key in preventing the deacylation step of the hydrolysis mechanism, thus stabilizing the acyl-enzyme intermediate. asm.orgasm.orgasm.org

Molecular docking and molecular dynamics (MD) simulations complement experimental data by predicting and analyzing the binding modes and dynamic behavior of ligand-enzyme complexes. mdpi.commdpi.com These computational methods have been used to study the interactions of various carbapenems with different classes of β-lactamases. acs.orgnih.govnih.gov For example, QM/MM (quantum mechanics/molecular mechanics) simulations have been used to investigate the deacylation reactions of acyl-enzyme complexes of class A β-lactamases with meropenem. acs.orgnih.gov These simulations have shown that the orientation of the carbapenem's hydroxyethyl (B10761427) group within the active site differs between enzymes that are inhibited by carbapenems and those that efficiently hydrolyze them. acs.orgnih.gov In carbapenem-inhibited enzymes, the hydroxyethyl group tends to form a hydrogen bond with the deacylating water molecule, hindering its nucleophilic attack. acs.orgnih.gov

In the case of MA-1-206, molecular docking and MD simulations supported the crystallographic findings, confirming the stable interaction between the C6 hydroxymethyl group and the catalytic lysine of OXA-23. asm.orgasm.orgasm.org These simulations provide a dynamic view of the inhibited complex, reinforcing the proposed mechanism of inhibition. asm.orgasm.orgasm.org

Structure-Activity Relationship (SAR) Investigations of Synthesized Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and pharmacological properties of this compound derivatives. clockss.orgcolab.ws These investigations involve synthesizing a series of analogs with systematic modifications to different parts of the molecule and evaluating their biological activity.

A significant body of research has focused on the modification of the C2 side chain of the carbapenem scaffold. clockss.org For instance, the introduction of a 2-substituted benzothiophene (B83047) at the C-2 position of a 1β-methylcarbapenem resulted in a compound (J-110,441) with potent inhibitory activity against IMP-1 metallo-β-lactamase. asm.org Further SAR studies on analogs of J-110,441 revealed that the nature and position of the substituent on the benzothiophene ring, as well as the linker between the carbapenem nucleus and the side chain, significantly impact inhibitory activity. asm.org

Table 2: Structure and IMP-1 Metallo-β-lactamase-Inhibitory Activity of J-110,441 Analogs asm.org

| Compound | R1 | R2 | IC₅₀ (µM) |

|---|---|---|---|

| J-110,441 | H | <0.1 | |

| 1a | H | 0.70 | |

| 1b | Me | >10 | |

| 1c | H | >10 | |

| 2a | H | 2.4 | |

| 2b | H | >10 |

Data from a study on carbapenem derivatives as potential inhibitors of metallo-β-lactamases. asm.org

The stereochemistry of the carbapenem core is also a critical determinant of activity. The trans configuration of the substituents at the C5 and C6 positions of the β-lactam ring is known to contribute to stability against β-lactamases. asm.org Furthermore, the presence of a 1β-methyl group can enhance both chemical and biological stability without compromising antimicrobial activity. clockss.org

Recent studies have explored the impact of modifying the C6 side chain. The substitution of the canonical C6 hydroxyethyl group with a hydroxymethyl group, as seen in MA-1-206, has been shown to enhance stability against certain class D carbapenemases like OXA-23. asm.orgasm.org This finding opens up new avenues for designing carbapenems that can overcome resistance mediated by these enzymes.

Interactions with Penicillin-Binding Proteins (PBP) and Related Targets (General Carbapenem Mechanism)

The primary mechanism of action for all β-lactam antibiotics, including carbapenems, involves the inhibition of penicillin-binding proteins (PBPs). microbenotes.comwikipedia.orgwikipedia.org PBPs are a group of bacterial enzymes, specifically transpeptidases, that are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. wikipedia.orgnih.gov

Carbapenems, due to their structural similarity to the D-Ala-D-Ala terminus of the peptidoglycan substrate, act as suicide inhibitors of PBPs. microbiologyresearch.org They enter the periplasmic space of Gram-negative bacteria through porin channels and acylate the active site serine residue of PBPs. wikipedia.orgnih.gov This forms a stable, covalent acyl-enzyme complex, which is very slow to deacylate, effectively inactivating the enzyme. acs.orgwikipedia.org The inhibition of PBP activity disrupts the cross-linking of the peptidoglycan layers, leading to a weakened cell wall and ultimately, bacterial cell lysis and death. microbenotes.commicrobiologyresearch.orgpressbooks.pub

Carbapenems generally exhibit a broad spectrum of activity due to their ability to bind to and inhibit a wide range of PBPs in both Gram-positive and Gram-negative bacteria. wikipedia.orgmicrobiologyresearch.org The affinity for different PBPs can vary between carbapenems and bacterial species. microbiologyresearch.org For example, in Escherichia coli, meropenem primarily targets PBP2, while in Staphylococcus aureus, it shows high-affinity binding to PBP1, PBP2, and PBP4. microbiologyresearch.org The unique structure of carbapenems, including the trans-configuration of the side chains, makes them relatively resistant to hydrolysis by many β-lactamases, allowing them to reach and inhibit their PBP targets. microbenotes.com

Resistance to carbapenems can arise from alterations in PBPs, leading to reduced binding affinity, or from the production of β-lactamases that can hydrolyze the carbapenem before it reaches its target. nih.govnih.gov

Analytical and Characterization Techniques in 2 Hydroxymethyl 1 Carbapenam Research

Advanced Spectroscopic Characterization (NMR, HRMS, IR, UV-Vis)

Spectroscopic methods are indispensable for the structural confirmation of 2-Hydroxymethyl-1-carbapenam. These techniques provide detailed information about the molecular framework, functional groups, and electronic properties of the compound.

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of this compound with high accuracy. For the molecular formula C₆H₉NO₃, the expected exact mass would be determined and compared against the measured value. For example, a related C6-hydroxymethyl substituted carbapenem (B1253116), MA-1-206, was analyzed by LC/MS, confirming its molecular weight and the mass of its hydrolyzed product. nih.gov

Infrared (IR) Spectroscopy is used to identify the key functional groups present in the molecule. A crucial and characteristic absorption for all carbapenems, including this compound, is the strong carbonyl (C=O) stretching vibration of the β-lactam ring, which typically appears in the range of 1750-1780 cm⁻¹. gavinpublishers.comnih.gov The presence of the hydroxyl (-OH) group from the hydroxymethyl substituent would be indicated by a broad absorption band in the region of 3200–3550 cm⁻¹. news-medical.net

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. Carbapenems like imipenem (B608078) exhibit a characteristic maximum absorption (λmax) around 300 nm due to the π → π* transition of the enamine chromophore within the pyrroline (B1223166) ring. nih.gov The hydrolysis of the β-lactam ring leads to a decrease in this absorbance, a property that is often exploited in kinetic assays to monitor enzyme activity. nih.gov

Table 1: Key Spectroscopic Data for Carbapenem Characterization

| Technique | Feature | Typical Range/Value | Significance for this compound |

|---|---|---|---|

| ¹H NMR | β-lactam ring protons | 3.0 - 4.5 ppm | Confirms core structure and stereochemistry |

| ¹³C NMR | β-lactam carbonyl (C=O) | 170 - 180 ppm | Confirms presence of the β-lactam ring |

| HRMS | [M+H]⁺ for C₆H₉NO₃ | ~142.0555 m/z | Confirms elemental composition and molecular weight |

| IR | β-lactam C=O stretch | 1750 - 1780 cm⁻¹ | Confirms the integrity of the strained β-lactam ring gavinpublishers.comnih.gov |

| IR | O-H stretch | 3200 - 3550 cm⁻¹ | Confirms the presence of the hydroxymethyl group news-medical.net |

| UV-Vis | λmax | ~298 - 300 nm | Confirms the presence of the carbapenem chromophore nih.govresearchgate.net |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the isolation, purification, and assessment of the purity of this compound and its synthetic intermediates. High-Performance Liquid Chromatography (HPLC) is the most widely used method in this context.

Reversed-phase HPLC (RP-HPLC) is a standard technique for analyzing and purifying carbapenems. researchgate.net These methods typically utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier, most commonly acetonitrile. nih.govresearchgate.netasianpubs.orgsphinxsai.com The pH of the mobile phase is a critical parameter that is carefully controlled to ensure the stability and proper ionization state of the carbapenem. Detection is commonly achieved using a UV detector set at the λmax of the carbapenem chromophore, typically around 300 nm. nih.govsphinxsai.comnih.gov These methods are validated for parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results. researchgate.netasianpubs.org

Table 2: Representative RP-HPLC Method for Carbapenem Analysis

| Parameter | Condition | Reference(s) |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | asianpubs.org |

| Mobile Phase A | Aqueous buffer (e.g., 0.03 M phosphate buffer, pH 3.0) | researchgate.net |

| Mobile Phase B | Acetonitrile | researchgate.netasianpubs.org |

| Gradient/Isocratic | Isocratic (e.g., 80:20 Buffer:Acetonitrile) or Gradient | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.netasianpubs.org |

| Detection | UV at ~298 nm | researchgate.netsphinxsai.com |

| Injection Volume | 20-50 µL | researchgate.netasianpubs.org |

Stereochemical Purity and Enantiomeric Excess Determination

The biological activity of carbapenems is highly dependent on their stereochemistry. Therefore, methods to determine stereochemical purity and enantiomeric excess (ee) are of paramount importance.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating the enantiomers of chiral compounds, including intermediates in carbapenem synthesis. ucl.ac.beresearchgate.netmdpi.comgenscript.com This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the resolution of β-lactam enantiomers. mdpi.com The choice of mobile phase, typically a mixture of alkanes and alcohols, is crucial for achieving optimal separation. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to determine enantiomeric excess. news-medical.net This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent. nih.govgoogle.comresearchgate.net A CSA, such as (18-crown-6)-2,3,11,12-tetracarboxylic acid, forms non-covalent diastereomeric complexes with the enantiomers of the analyte. acs.org These complexes are in fast exchange on the NMR timescale, but the time-averaged chemical shifts for the protons of each enantiomer become non-equivalent, allowing for their distinct signals to be integrated to determine the enantiomeric ratio. news-medical.netgoogle.com

Computational Chemistry: Quantum Mechanics and Molecular Modeling in Design and Mechanism Studies

Computational chemistry plays a vital role in the design of novel carbapenem derivatives and in the elucidation of their mechanism of action at the atomic level.

Molecular Docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand, such as a carbapenem) to a second molecule (a receptor, such as a bacterial enzyme). researchgate.net Programs like AutoDock Vina are used to dock carbapenem analogues into the active sites of target enzymes like Penicillin-Binding Proteins (PBPs) and β-lactamases. researchgate.netbiointerfaceresearch.com For example, docking studies have been used to investigate the binding of carbapenems to Acinetobacter baumannii PBP1A and Streptococcus pneumoniae PBP2X, providing insights into the key interactions, such as those with conserved tryptophan and threonine residues, that are crucial for binding. researchgate.netrcsb.org The output of these studies, often a "docking score," helps to rank potential drug candidates based on their predicted binding affinity. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are hybrid methods that provide a higher level of theory to study chemical reactions in complex biological systems. sci-hub.seresearchgate.net In these simulations, the region of the system where the chemical reaction occurs (e.g., the carbapenem and the key active site residues of the enzyme) is treated with a high-level quantum mechanics method, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. researchgate.netrsc.orgacs.org QM/MM simulations have been instrumental in investigating the hydrolysis mechanism of carbapenems by various β-lactamases, such as class A and class D enzymes. researchgate.netchemrxiv.org These studies help to calculate activation free energies for steps like deacylation and identify the factors, such as the orientation of the hydroxymethyl group and the hydration of the active site, that determine whether an enzyme will efficiently hydrolyze the carbapenem or be inhibited by it. researchgate.netacs.orgchemrxiv.org

Biochemical Assays for Enzyme Function and Inhibition

Biochemical assays are essential for quantifying the interaction between this compound derivatives and their target enzymes, primarily bacterial β-lactamases. These assays provide critical data on the inhibitory potency of new compounds.

The primary method for evaluating enzyme inhibition is through kinetic assays that measure the rate of substrate hydrolysis in the presence and absence of an inhibitor. The hydrolysis of a chromogenic substrate like nitrocefin (B1678963) is often monitored spectrophotometrically. From these assays, key inhibitory parameters are determined:

IC₅₀ (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a common measure of inhibitor potency. For example, the IC₅₀ values of various β-lactamase inhibitors have been determined against enzymes like KPC-2, a clinically important carbapenemase. plos.orgnih.govfrontiersin.orgmdpi.comnih.gov

Kᵢ (Inhibition constant): This is a more fundamental measure of the binding affinity of an inhibitor to an enzyme. It represents the concentration of inhibitor required to produce half-maximum inhibition. Lower Kᵢ values indicate tighter binding and greater potency. For instance, the Kᵢ values of carbapenem derivatives have been determined for their inhibition of class C serine β-lactamases and metallo-β-lactamases like IMP-1.

Table 3: Examples of Inhibitory Activity of Carbapenem Derivatives against β-Lactamases

| β-Lactamase | Inhibitor Class | Parameter | Value (nM) | Reference(s) |

|---|---|---|---|---|

| KPC-2 (Class A) | Vaborbactam | IC₅₀ | 110 | nih.gov |

| KPC-2 (Class A) | Relebactam | IC₅₀ | 22 | nih.gov |

| KPC-2 (Class A) | QPX7728 | IC₅₀ | 2.9 | nih.govfrontiersin.org |

| AmpC (Class C) | Relebactam | Kᵢ | 3400 | nih.gov |

| IMP-1 (Class B) | J-110,441 | Kᵢ | 3.7 | |

Microbiological Methods for In Vitro Activity Evaluation of Derivatives (Research Context)

Ultimately, the efficacy of new derivatives of this compound must be evaluated against clinically relevant bacteria. Microbiological methods provide a direct measure of the compound's ability to inhibit bacterial growth.

The most common method is the determination of the Minimum Inhibitory Concentration (MIC) . The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov This is typically determined using broth microdilution methods according to guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI). These assays are performed against a panel of both Gram-positive and Gram-negative bacteria, including drug-resistant strains. For example, a derivative with a C6-hydroxymethyl substitution, MA-1-206, was shown to be more potent than meropenem (B701) and imipenem against strains of Acinetobacter baumannii that produce the OXA-23 carbapenemase. asm.orgnih.gov

Table 4: Examples of MIC Values for Carbapenem Derivatives Against Pathogenic Bacteria

| Bacterial Species | Strain Type | Compound | MIC (µg/mL) | Reference(s) |

|---|---|---|---|---|

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Parengyomarin A/B | 0.39 - 1.56 | mdpi.com |

| Staphylococcus aureus | - | Pseudocercone C | 3.9 | mdpi.com |

| Staphylococcus aureus | NCTC 4163 | Thiosemicarbazide T4A | 32 - 64 | farmaciajournal.com |

| Pseudomonas aeruginosa | Carbapenem-Resistant | Penicillium sclerotiorum extract | 3.13 | mdpi.com |

| Pseudomonas aeruginosa | ATCC 15442 | Various Isolates | 6.3 | mdpi.com |

| Acinetobacter baumannii | OXA-23-producing | MA-1-206 | Lower than Meropenem/Imipenem | asm.orgnih.gov |

Future Prospects and Emerging Research Directions in 2 Hydroxymethyl 1 Carbapenam Chemistry

Rational Design and Synthesis of Next-Generation Carbapenem (B1253116) Scaffolds

The rational design of new drug candidates is a cornerstone of modern medicinal chemistry. In the context of 2-hydroxymethyl-1-carbapenam, its inherent structural features provide a fertile ground for the synthesis of next-generation carbapenem scaffolds. The 2-hydroxymethyl group is not merely a passive substituent; it serves as a versatile chemical handle, allowing for a wide array of modifications to fine-tune the biological activity of the resulting compounds.

One of the key strategies in the rational design of novel carbapenems involves the derivatization of the C-2 position. The 2-hydroxymethyl moiety can be readily converted into other functional groups, providing access to a broad chemical space. This synthetic flexibility has been successfully exploited to generate novel carbapenems with diverse C-2 side chains. Notably, this includes the introduction of substituents connected by carbon-carbon (C-C) bonds, a departure from the more traditional carbon-sulfur (C-S) linkages. clockss.org These modifications have been shown to result in altered antibacterial profiles, highlighting the potential for creating compounds with tailored spectra of activity. clockss.org

Furthermore, the this compound framework serves as a crucial building block for more complex carbapenem derivatives. Research has demonstrated its use as a key intermediate in the synthesis of 1-β-methyl-2-hydroxymethyl substituted carbapenems, which are being investigated as potential anti-MRSA (methicillin-resistant Staphylococcus aureus) agents. The development of advanced synthetic methodologies, such as the use of tricyclic β-lactams with a bridged carbapenem nucleus, has also shown significant promise, with some derivatives exhibiting activity against carbapenem-resistant Enterobacterales (CRE).

Table 1: Examples of Next-Generation Scaffolds Derived from this compound

| Scaffold Type | Key Modification | Therapeutic Target/Potential |

|---|---|---|

| C-2 Substituted Analogs (C-C bond) | Replacement of traditional C-S side chain with a C-C linked substituent. | Altered antibacterial spectrum. clockss.org |

| 1-β-methyl-2-hydroxymethyl Carbapenems | Introduction of a methyl group at the 1-β position. | Potential activity against MRSA. |

Strategies for Overcoming Antimicrobial Resistance through Scaffold Modification

The escalating threat of antimicrobial resistance necessitates the development of antibiotics that can evade bacterial defense mechanisms. A primary mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive. Strategic modification of the carbapenem scaffold is a key area of research to overcome this challenge.

While this compound is a C-2 substituted compound, related research on a C-6 substituted analog, MA-1-206, provides significant insights. MA-1-206 possesses a hydroxymethyl group at the C-6 position instead of the canonical hydroxyethyl (B10761427) group. nih.gov This seemingly minor alteration results in significantly enhanced stability against hydrolysis by OXA-23, a major carbapenemase enzyme produced by the highly resistant pathogen Acinetobacter baumannii. nih.gov Structural studies have revealed that the smaller hydroxymethyl group at C-6 forms a hydrogen bond with a key catalytic residue in the enzyme, thereby impeding the deacylation step and effectively inhibiting the enzyme. nih.gov

This discovery presents a promising strategy for designing a new generation of carbapenems that are resistant to inactivation by critical carbapenemases. The key is to introduce modifications that interfere with the catalytic mechanism of these resistance enzymes.

Beyond enzymatic degradation, other resistance mechanisms include alterations in bacterial porins, which limit drug entry, and the overexpression of efflux pumps that actively remove the antibiotic from the cell. nih.govnih.gov Future scaffold modifications inspired by the this compound core will likely aim to address these mechanisms as well. This could involve designing molecules with improved penetration through porin channels or reduced affinity for efflux pump substrates.

Table 2: Investigated Scaffold Modifications to Overcome Resistance

| Modification Site | Change | Targeted Resistance Mechanism |

|---|---|---|

| C-6 Position | Hydroxyethyl to Hydroxymethyl group (e.g., in MA-1-206). nih.gov | Inactivation by carbapenemases (e.g., OXA-23). nih.gov |

| C-2 Side Chain | Introduction of bulky or sterically hindering groups. | Potential to reduce affinity for efflux pumps. |

Biosynthetic Engineering for Novel Carbapenem Production

While chemical synthesis has been the mainstay for producing artificial carbapenem derivatives, the rational engineering of native carbapenem-producing microbes has been challenging. nih.govsemanticscholar.orgwsu.edu However, recent advancements in metabolic engineering have opened up new avenues for the biosynthesis of novel carbapenems. Researchers have successfully engineered Escherichia coli for the production of a simple carbapenem antibiotic. nih.govsemanticscholar.orgwsu.edu

This breakthrough was achieved by increasing the concentrations of precursor metabolites and identifying a reducing cofactor of a bottleneck enzyme in the biosynthetic pathway. nih.govsemanticscholar.orgwsu.edu These efforts led to a 60-fold improvement in productivity over the minimal pathway, surpassing the reported titers from native carbapenem-producing Streptomyces species. nih.govsemanticscholar.orgwsu.edu Furthermore, the researchers stabilized the E. coli metabolism against the antibacterial effects of the carbapenem product by artificially inhibiting membrane synthesis, which further boosted antibiotic productivity. nih.govsemanticscholar.orgwsu.edu

Crucially, all known naturally occurring carbapenems are derived from a common intermediate. nih.govsemanticscholar.orgwsu.edu This means that the engineered E. coli strain provides a versatile platform for the biosynthesis of a wide range of tailored carbapenem derivatives. nih.govsemanticscholar.orgwsu.edu By introducing specific genes and modifying the metabolic pathways, it is now feasible to produce novel carbapenems with desired properties in a genetically tractable and fast-growing organism. This approach offers a more sustainable and potentially more diverse route to new carbapenem antibiotics compared to total chemical synthesis alone.

Integration of Computational and Experimental Approaches in Drug Discovery

The synergy between computational and experimental methods has revolutionized modern drug discovery. nih.gov In the realm of this compound chemistry, this integrated approach is pivotal for the design and development of novel derivatives. Computational chemistry plays a vital role in elucidating the mechanism of action of carbapenems at the atomic level and in the rational design of new compounds.

Molecular docking, a powerful computational technique, is employed to predict the preferred binding orientation of a carbapenem derivative (the ligand) to a bacterial enzyme (the receptor). This allows researchers to virtually screen large libraries of compounds and prioritize those with the highest predicted binding affinity for their target. Quantum mechanics and molecular modeling are also used to study the intricate molecular interactions between carbapenem derivatives and β-lactamase enzymes, providing crucial insights for the development of new, resistant therapies. For instance, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations have been used to understand the determinants of carbapenemase activity in Class A β-lactamases, which can guide the design of inhibitors. nih.govacs.org

These in silico predictions are then validated and refined through experimental approaches. The synthesis of the most promising candidates is followed by rigorous biological evaluation, including determination of their antibacterial activity and their stability against various β-lactamases. This iterative cycle of computational design, chemical synthesis, and biological testing accelerates the drug discovery process, making it more efficient and cost-effective.

Table 3: Integrated Approaches in Carbapenem Drug Discovery

| Computational Method | Application | Experimental Validation |

|---|---|---|

| Molecular Docking | Predicts binding modes of carbapenem analogs to target enzymes. | In vitro enzyme inhibition assays. |

| QSAR (Quantitative Structure-Activity Relationship) | Establishes a mathematical relationship between chemical structure and biological activity. | Synthesis and testing of new analogs to confirm predicted activity. |

| QM/MM Simulations | Investigates the mechanism of carbapenem hydrolysis by β-lactamases. nih.govacs.org | Kinetic studies of enzyme-inhibitor interactions. |

Expanding Therapeutic Applications beyond Antibacterial Activity (e.g., antifungal analogs)

The therapeutic potential of the this compound scaffold is not limited to antibacterial agents. Its structural versatility makes it an attractive template for the development of compounds with other biological activities. A notable example is its application in the field of antifungal research.

An enantiocontrolled synthesis of (2R, 5S)-2-hydroxymethyl-1-carbapenam has been reported, identifying it as the carba-analog of (2R, 5S)-2-(hydroxymethyl)clavam, a β-lactam with known antifungal properties. nih.gov This demonstrates the utility of the this compound framework in exploring the structure-activity relationships of β-lactams beyond their traditional antibacterial role. The synthesis of this carba-analog of a clavam antifungal showcases the adaptability of the scaffold in generating molecules that can interact with different biological targets.

This opens up exciting possibilities for the development of novel antifungal agents based on the carbapenem core. By systematically modifying the scaffold and its substituents, it may be possible to create a new class of antifungal drugs with a unique mechanism of action. This area of research is still in its early stages, but it highlights the broader therapeutic potential of the this compound chemical space.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (2R, 5S)-2-Hydroxymethyl-1-carbapenam |

| (2R, 5S)-2-(hydroxymethyl)clavam |

| MA-1-206 |

| Imipenem (B608078) |

| Meropenem (B701) |

| Ertapenem |

| Doripenem |

| Panipenem |

| Biapenem |

| Ceftazidime |

| Avibactam |

| Relebactam |

| Vaborbactam |

| Clavulanic acid |

| Sulbactam |

| Tazobactam |

| Penicillin |

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are recommended for confirming the molecular structure and purity of 2-Hydroxymethyl-1-carbapenam?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is critical for structural elucidation, while High-Performance Liquid Chromatography (HPLC) with chiral columns ensures enantiomeric purity. Mass spectrometry (MS) validates molecular weight, and Infrared (IR) spectroscopy confirms functional groups (e.g., β-lactam ring). Stability under varying pH should be assessed using accelerated degradation studies coupled with UV-Vis spectroscopy. Detailed reporting of instrument parameters, solvent systems, and purity thresholds (e.g., ≥95%) is essential for reproducibility .

Q. How can researchers design initial biological assays to evaluate the antimicrobial activity of this compound?

- Methodological Answer : Begin with minimum inhibitory concentration (MIC) assays against clinically relevant Gram-negative and Gram-positive bacteria, including carbapenem-resistant strains (e.g., Klebsiella pneumoniae carbapenemase producers). Use broth microdilution methods per CLSI guidelines. Include positive controls (e.g., meropenem) and negative controls (solvent-only). Data should be triplicated, and results analyzed using statistical tools (e.g., ANOVA) to determine significance. Reference strain sourcing and growth conditions must be explicitly documented .

Advanced Research Questions

Q. What experimental strategies can address contradictory data on this compound’s β-lactamase stability across studies?

- Methodological Answer : Contradictions may arise from differences in β-lactamase isoforms (e.g., KPC-2 vs. NDM-1) or assay conditions. Employ the Modified Carbapenem Inactivation Method (mCIM) with standardized enzyme preparations and kinetic assays (e.g., spectrophotometric monitoring of β-lactam ring hydrolysis). Compare results across multiple bacterial lysates and recombinant enzymes. Use molecular docking simulations to predict binding affinities and identify structural determinants of resistance. Discrepancies should be contextualized with metadata on enzyme source, pH, and temperature .

Q. How can researchers optimize the synthetic pathway of this compound to improve yield and reduce batch variability?

- Methodological Answer : Apply Design of Experiments (DoE) to identify critical parameters (e.g., reaction temperature, catalyst loading). Use high-throughput screening for chiral auxiliaries or enzymes (e.g., lipases) to enhance stereoselectivity. Monitor intermediates via LC-MS and optimize purification (e.g., column chromatography gradients). Implement quality-by-design (QbD) principles to establish a design space for reproducibility. Batch variability can be mitigated through strict control of raw material sources and reaction monitoring via in-situ FTIR .

Q. What pharmacokinetic (PK) models are suitable for predicting the in vivo efficacy of this compound?

- Methodological Answer : Use compartmental PK/PD modeling integrated with in vitro data (e.g., plasma protein binding, MIC values). Conduct preclinical studies in rodent models to measure clearance, volume of distribution, and half-life. Microdialysis can assess tissue penetration. Validate models using Monte Carlo simulations to predict human dosing regimens. Cross-reference with structural analogs (e.g., imipenem) to infer metabolic pathways and potential drug-drug interactions. Report all animal ethics approvals and dosing protocols .

Data Analysis and Reporting

Q. How should researchers reconcile discrepancies between in vitro potency and in vivo efficacy data for this compound?

- Methodological Answer : Discrepancies may stem from bioavailability limitations or host-pathogen interactions. Perform in vitro PK/PD studies (e.g., time-kill assays) under physiological conditions (e.g., 37°C, 5% CO₂). Use proteomics to identify bacterial stress responses in in vivo models. Apply machine learning to correlate in vitro MICs with in vivo outcomes. Transparently report confounding variables (e.g., immune modulation, gut microbiota) and use multivariate regression for analysis .

Q. What frameworks are recommended for assessing the environmental stability of this compound in wastewater?

- Methodological Answer : Conduct hydrolysis studies under simulated environmental conditions (pH 4–9, UV exposure). Use LC-MS/MS to quantify degradation products and assess ecotoxicity via Daphnia magna or algal growth inhibition assays. Apply quantitative structure-activity relationship (QSAR) models to predict persistence and bioaccumulation. Compare results to regulatory thresholds (e.g., EU REACH). Include sampling methodologies and limit of detection (LOD) details in reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.